1-Benzyl-5-nitroindole-3-carbaldehyde
Overview
Description
1-Benzyl-5-nitroindole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by a benzyl group at the 1-position, a nitro group at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
It’s important to note that the compound is a derivative of5-nitroindole and indole-3-carbaldehyde , both of which have been studied extensively .
5-Nitroindole is a universal base analogue for oligonucleotide synthesis, capable of pairing equally with all four naturally occurring DNA/RNA bases . Indole-3-carbaldehyde, on the other hand, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives, in general, are of wide interest due to their diverse biological and clinical applications .
Result of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Action Environment
It’s important to note that the environment can significantly impact the effectiveness of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of 1H-indole-3-carbaldehyde with benzyl bromide and subsequent nitration to introduce the nitro group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the indole ring .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-nitroindole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products:
Oxidation: 1-Benzyl-5-nitroindole-3-carboxylic acid.
Reduction: 1-Benzyl-5-aminoindole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-nitroindole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-3-nitroindole: Similar structure but with the nitro group at the 3-position.
5-Nitroindole-3-carbaldehyde: Lacks the benzyl group at the 1-position.
1-Benzylindole-3-carbaldehyde: Lacks the nitro group at the 5-position.
Uniqueness: 1-Benzyl-5-nitroindole-3-carbaldehyde is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The combination of the benzyl, nitro, and aldehyde groups allows for versatile chemical modifications and potential biological activities .
Properties
IUPAC Name |
1-benzyl-5-nitroindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMEIKWKUESBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370745 | |
Record name | 1-benzyl-5-nitroindole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300664-53-3 | |
Record name | 5-Nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300664-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-5-nitroindole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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